molecular formula C16H15N3O4S2 B2883691 4-(benzenesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide CAS No. 941925-40-2

4-(benzenesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide

Cat. No.: B2883691
CAS No.: 941925-40-2
M. Wt: 377.43
InChI Key: OGVGQENKMRCFJY-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide is a complex organic compound that features a combination of sulfonyl, thiophene, and oxadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the thiophene group: This step often involves a coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene moiety to the oxadiazole ring.

    Attachment of the phenylsulfonyl group: This can be done through a sulfonylation reaction, where a sulfonyl chloride reacts with an amine group.

    Formation of the butanamide linkage: This step involves the reaction of the intermediate compound with a butanoyl chloride or similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other derivatives.

    Substitution: The phenylsulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted phenylsulfonyl derivatives.

Scientific Research Applications

4-(benzenesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding.

    Materials Science: Its electronic properties, such as electron affinity and charge transport, play a crucial role in its function in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    4-(benzenesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide: This compound is unique due to the combination of sulfonyl, thiophene, and oxadiazole groups.

    4-(phenylsulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide: Similar structure but with a furan ring instead of a thiophene ring.

    4-(phenylsulfonyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)butanamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in this compound imparts unique electronic properties, making it particularly suitable for applications in organic electronics and materials science.

Biological Activity

The compound 4-(benzenesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and neuropharmacology. This article reviews recent studies focusing on its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis of the Compound

The synthesis of this compound involves several key steps:

  • Formation of the Oxadiazole Ring : The oxadiazole moiety is typically synthesized through the dehydration of N,N'-diacylhydrazines using phosphorus oxychloride.
  • Sulfonamide Formation : The benzenesulfonamide group is introduced via sulfonyl chloride intermediates.
  • Final Coupling : The butanamide chain is linked to the oxadiazole structure through standard amide coupling reactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives, including those with benzenesulfonamide structures. For instance:

  • A series of 1,3,4-oxadiazole derivatives demonstrated significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species .
  • The specific compound's structure allows it to interact effectively with bacterial enzymes, inhibiting their function and leading to cell death.

Monoamine Oxidase Inhibition

A notable area of research involves the inhibition of monoamine oxidase (MAO) enzymes:

  • In vitro studies have shown that this compound exhibits potent inhibition against MAO-B, with an IC50 value as low as 0.0027 µM . This suggests potential applications in treating neurodegenerative disorders such as Parkinson's disease.

Anticancer Activity

Compounds containing oxadiazole rings have also been evaluated for anticancer properties:

  • Research indicates that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) . These findings suggest a promising avenue for further exploration in cancer therapy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

Structure FeatureBiological Activity
Oxadiazole Ring Enhanced MAO-B inhibition and antimicrobial properties
Benzenesulfonamide Group Increased solubility and bioavailability
Thiophene Substituent Potentially improves interaction with biological targets

Case Studies

  • Case Study on MAO Inhibition :
    • A study focused on a series of 5-substituted oxadiazoles revealed that modifications to the benzenesulfonamide group significantly influenced MAO-B inhibition . The most potent compound in this series was structurally similar to our target compound.
  • Anticancer Evaluation :
    • In a comparative study involving various oxadiazole derivatives, those with thiophene substitutions showed superior activity against breast cancer cell lines compared to their non-thiophene counterparts . This highlights the importance of specific structural features in enhancing anticancer efficacy.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S2/c20-14(9-5-11-25(21,22)12-6-2-1-3-7-12)17-16-19-18-15(23-16)13-8-4-10-24-13/h1-4,6-8,10H,5,9,11H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVGQENKMRCFJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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